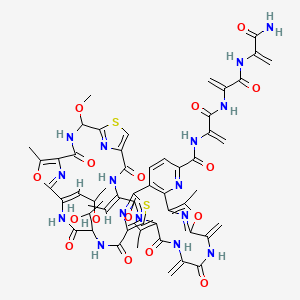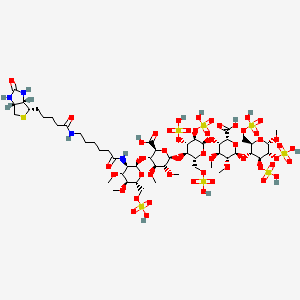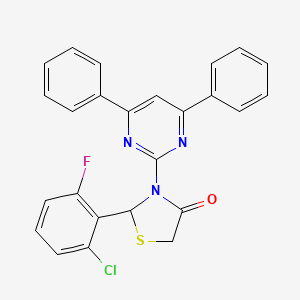
2-(2-Chloro-6-fluoro-phenyl)-3-(4,6-diphenylpyrimidin-2-yl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-fluoro-phenyl)-3-(4,6-diphenylpyrimidin-2-yl)thiazolidin-4-one is a member of pyrimidines. It has a role as an anticoronaviral agent.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Antibacterial Properties : Synthesized derivatives of the compound exhibited moderate to weaker antibacterial activity. This was demonstrated in a study where various derivatives were tested for their antibacterial potential (Pemawat, Dangi, & Talesara, 2010).
Antimicrobial Activity
- Broad Antimicrobial Effects : Several studies have focused on the synthesis of derivatives of this compound and evaluating their antimicrobial properties. These derivatives have shown varying degrees of effectiveness against different microbial strains, indicating their potential as antimicrobial agents (Mistry, Desai, & Desai, 2016).
Quantum Chemistry and Electronic Structure Studies
- Quantum Chemistry Insights : A study conducted a quantum chemistry analysis of a similar compound, revealing insights into its electronic structure and potential antitumor activity. This type of research helps in understanding the molecular basis of the compound's activity (Liu Zhi-guo, 2004).
Chemoprevention Studies
- Chemopreventive Potential : Research on derivatives of this compound has also explored their potential in chemoprevention. One study evaluated the effects of a derivative in suppressing oral carcinogenesis, suggesting its potential use in cancer prevention (Thanusu, Kanagarajan, Nagini, & Gopalakrishnan, 2011).
Microwave-Assisted Synthesis
- Efficient Synthesis Techniques : Microwave-assisted synthesis of the compound's derivatives has been explored for its efficiency in producing compounds with antimicrobial activities. This approach offers a faster and potentially more environmentally friendly method of synthesis (Dinnimath, Shashank, Hipparagi, & Gowda, 2011).
Anticancer Activity
- Potential Anticancer Agents : Some derivatives of this compound have been studied for their anticancer properties. For instance, a specific synthesis pathway has been developed for derivatives that showed promising anticancer activity in vitro (Selvam, Karthick, Palanirajan, & Ali, 2012).
properties
Product Name |
2-(2-Chloro-6-fluoro-phenyl)-3-(4,6-diphenylpyrimidin-2-yl)thiazolidin-4-one |
|---|---|
Molecular Formula |
C25H17ClFN3OS |
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-3-(4,6-diphenylpyrimidin-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H17ClFN3OS/c26-18-12-7-13-19(27)23(18)24-30(22(31)15-32-24)25-28-20(16-8-3-1-4-9-16)14-21(29-25)17-10-5-2-6-11-17/h1-14,24H,15H2 |
InChI Key |
BLNVRICOAUESKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)F)C3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



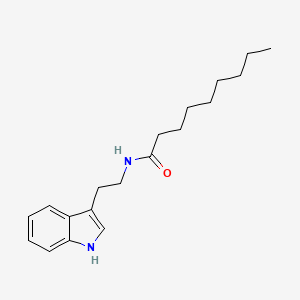

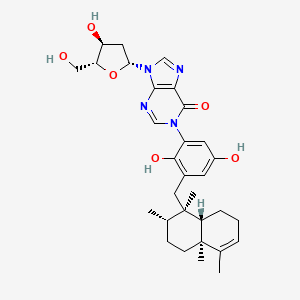
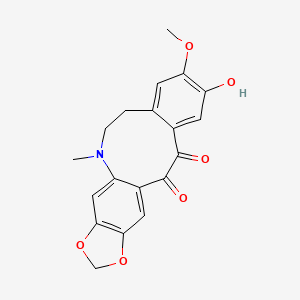
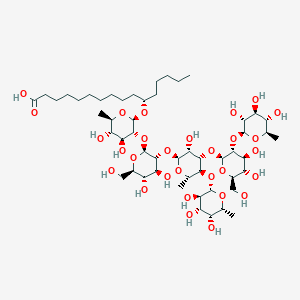
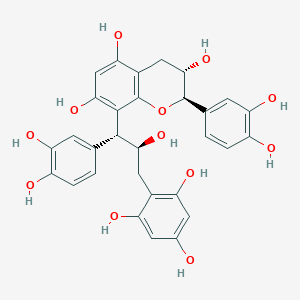

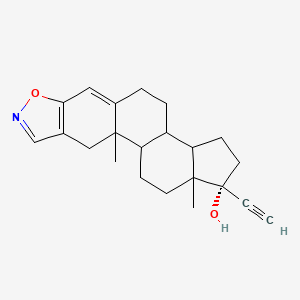
![(1S,5R)-3-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1255409.png)
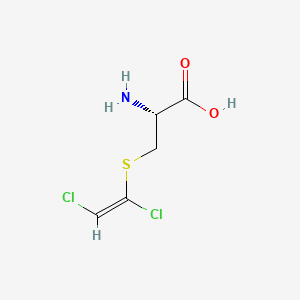
![6-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-furanyl)ethyl]-4-quinazolinamine](/img/structure/B1255414.png)

